N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide
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Overview
Description
N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazino[4,5-B][1,4]thiazine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these reactions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves various molecular pathways, including the inhibition of enzyme activity and modulation of neurotransmitter levels.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide can be compared with other similar compounds such as:
- N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-acetamide
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique combination of the pyridazino[4,5-B][1,4]thiazin-6-YL core with the methoxyphenyl and acetamide groups in this compound contributes to its distinct chemical properties and potential applications.
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
InChI |
InChI=1S/C16H16N4O4S/c1-19-14(22)9-25-12-7-17-20(16(23)15(12)19)8-13(21)18-10-5-3-4-6-11(10)24-2/h3-7H,8-9H2,1-2H3,(H,18,21) |
InChI Key |
HCCLPKMPHGEKFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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